Fmoc-D-phe(3-ome)-OH is a valuable building block for the synthesis of peptides containing D-Phe with a methoxy group at the third position of the phenyl ring. These peptides can be used to study various biological processes, such as protein-protein interactions, enzyme function, and development of new therapeutic drugs []. The D-configuration of the amino acid ensures its resistance to enzymatic degradation, making the resulting peptides more stable for research purposes.
The incorporation of the methoxy group can alter the bioactivity of the resulting peptide. The methoxy group can affect the peptide's hydrophobicity, hydrogen bonding potential, and overall conformation. By incorporating Fmoc-D-phe(3-ome)-OH into peptides, researchers can explore the structure-activity relationship of these molecules and design novel bioactive molecules with desired properties [].
Fmoc-D-phe(3-ome)-OH can be used to create peptides that mimic specific protein binding motifs. These peptides can then be employed to study protein-ligand interactions, which are crucial for understanding various cellular processes. By analyzing the binding affinity and selectivity of these peptides, researchers can gain insights into the design of new drugs that target specific proteins [].
Peptides containing Fmoc-D-phe(3-ome)-OH can be used to develop diagnostic tools for diseases associated with protein dysfunction. These peptides can be designed to specifically bind to abnormal protein conformations, allowing for the detection of these diseases in their early stages [].
Fmoc-D-phenylalanine (Fmoc-D-phe(3-ome)-OH) is an amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the D-phenylalanine structure. The molecular formula of this compound is C25H23NO5, and it has a molecular weight of approximately 429.46 g/mol. The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interfering with the amino functionality of the phenylalanine residue .
The Fmoc group can be removed under basic conditions, typically using a solution of piperidine in dimethylformamide. This deprotection step is crucial in peptide synthesis, enabling the formation of peptide bonds with other amino acids. Additionally, Fmoc-D-phe(3-ome)-OH can participate in various coupling reactions with activated carboxylic acids, leading to the formation of dipeptides or larger peptide chains. The compound may also undergo modifications at the phenyl ring, such as halogenation or alkylation, depending on the specific reaction conditions employed .
Fmoc-D-phenylalanine and its derivatives exhibit significant biological activity, particularly in the context of peptide synthesis and drug development. The D-isomer is often utilized in medicinal chemistry due to its ability to enhance stability against enzymatic degradation compared to its L-counterpart. Moreover, compounds containing D-phenylalanine are studied for their potential roles in modulating neurotransmitter systems and as analgesics. Research indicates that D-phenylalanine may inhibit the enzyme responsible for the breakdown of endorphins, thus prolonging their effects .
Synthesis of Fmoc-D-phenylalanine typically involves:
Fmoc-D-phenylalanine is primarily used in:
Studies on Fmoc-D-phenylalanine often focus on its interactions with biological targets such as receptors and enzymes. For instance, research has indicated that certain derivatives can modulate opioid receptors, providing insights into their potential use as analgesics. Additionally, interaction studies may assess how modifications to the phenyl ring influence binding affinity and biological activity .
Several compounds share structural similarities with Fmoc-D-phenylalanine, including:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Fmoc-L-phenylalanine | L-isomer of phenylalanine with an Fmoc group | More susceptible to enzymatic degradation |
| Fmoc-D-Phe(3,4-DiCl)-OH | D-isomer with two chlorine substitutions on phenyl | Potentially increased bioactivity due to halogenation |
| Fmoc-D-Phe(3-F)-OH | D-isomer with a fluorine substitution on phenyl | Enhanced lipophilicity and altered pharmacokinetics |
Fmoc-D-phenylalanine's uniqueness lies in its D-isomer configuration combined with specific substituents on the phenyl ring that enhance its stability and biological activity compared to other derivatives .
The molecular structure of fluorenylmethoxycarbonyl-D-phenylalanine(3-methoxy)-carboxylic acid is characterized by a complex arrangement of functional groups centered around the D-phenylalanine backbone [1] [2]. The compound possesses the molecular formula C₂₅H₂₃NO₅ with a molecular weight of 417.45 g/mol [1] [2]. The stereochemical configuration follows the D-amino acid convention, exhibiting R-absolute configuration at the alpha carbon center [3] [4].
The fluorenylmethoxycarbonyl protecting group occupies the amino terminus, providing steric bulk and electronic effects that influence both the stability and reactivity of the molecule [5] [6]. The methoxy substituent at the meta position (position 3) of the phenyl ring introduces electron-donating characteristics that modify the electronic distribution within the aromatic system [3] [4]. This substitution pattern creates a distinct electronic environment compared to the unsubstituted phenylalanine derivative, with implications for both chemical reactivity and spectroscopic properties [7] [4].
The three-dimensional structure exhibits significant conformational flexibility due to the presence of seven rotatable bonds, allowing for multiple conformational states in solution [2]. The stereochemical integrity of the D-configuration is maintained under standard handling and storage conditions, with the specific optical rotation measured at [α]D²⁵ = +30 ± 3° (c=1 in dimethylformamide) [3].
The physical properties of fluorenylmethoxycarbonyl-D-phenylalanine(3-methoxy)-carboxylic acid reflect its complex molecular architecture and functional group composition [2] [8]. The compound exists as a crystalline powder with a characteristic white to off-white coloration under standard conditions [9] [8]. Storage requirements specify temperatures between 2-8°C to maintain chemical integrity and prevent degradation [2] [8].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₂₃NO₅ | [1] [2] |
| Molecular Weight | 417.45 g/mol | [1] [2] |
| Physical State | Crystalline powder | [9] [8] |
| Color | White to off-white | [9] [8] |
| Storage Temperature | 2-8°C | [2] [8] |
| Specific Optical Rotation | [α]D²⁵ = +30 ± 3° (c=1 in DMF) | [3] |
| Topological Polar Surface Area | 84.86 Ų | [2] |
| Calculated LogP | 4.23 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 7 | [2] |
Solubility characteristics demonstrate preferential dissolution in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, while exhibiting limited solubility in aqueous media [3] [10]. This solubility profile is consistent with the hydrophobic nature of the fluorenylmethoxycarbonyl group combined with the aromatic methoxy substitution [11] [10]. The compound maintains chemical stability under anhydrous conditions but shows sensitivity to strong acids and bases, reflecting the labile nature of the carbamate protecting group [5] [12].
The chemical reactivity of fluorenylmethoxycarbonyl-D-phenylalanine(3-methoxy)-carboxylic acid is dominated by the base-labile nature of the fluorenylmethoxycarbonyl protecting group and the nucleophilic characteristics of the carboxylic acid functionality [5] [13]. The fluorenylmethoxycarbonyl group demonstrates exceptional stability toward acidic conditions while remaining readily cleavable under basic environments, particularly in the presence of piperidine [5] [14].
Deprotection reactions proceed through a well-characterized mechanism involving base-catalyzed elimination to form dibenzofulvene, which subsequently reacts with excess base to prevent side reactions [5] [6]. This process occurs rapidly under standard deprotection conditions, typically requiring 5-20 minutes at room temperature with 20% piperidine in dimethylformamide [15] [14]. The reaction can be monitored spectrophotometrically due to the formation of the piperidine-dibenzofulvene adduct, which exhibits characteristic absorption maxima at 289 and 301 nanometers [15] [16].
Coupling reactions involving the carboxylic acid functionality proceed efficiently using standard peptide coupling reagents [13] [10]. The compound demonstrates compatibility with various activation methods, including carbodiimide-mediated coupling, phosphonium salt activation, and uronium-based coupling protocols [13] [17]. The 3-methoxy substitution enhances coupling efficiency compared to electron-withdrawing substituents, likely due to the electron-donating effects that stabilize intermediate species [18] [4].
The aromatic methoxy group exhibits typical ether reactivity patterns, remaining stable under most standard synthetic conditions while being susceptible to strong acids or Lewis acid-mediated demethylation [7] [4]. This stability profile makes the compound suitable for complex synthetic sequences without significant side chain modification [3] [10].
Spectroscopic characterization of fluorenylmethoxycarbonyl-D-phenylalanine(3-methoxy)-carboxylic acid reveals distinctive signatures arising from the fluorenyl chromophore, methoxy-substituted aromatic system, and carbamate linkage [15] [16]. Ultraviolet-visible spectroscopy demonstrates strong absorption characteristics attributed to the extended π-conjugation system of the fluorenyl group [6] [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton chemical shifts reflecting the influence of both the fluorenyl protecting group and the methoxy substituent [19] [20]. The aromatic protons of the substituted phenyl ring appear as a complex multiplet between 6.7-7.3 parts per million, with the methoxy group resonating as a characteristic singlet around 3.8 parts per million [21] [20]. The fluorenyl aromatic protons generate a distinctive pattern between 7.3-7.8 parts per million, providing unambiguous identification of the protecting group [15] [20].
Mass spectrometric analysis reveals fragmentation patterns consistent with the molecular structure, including characteristic losses corresponding to the fluorenylmethoxycarbonyl group (loss of 222 mass units) and the methoxy substituent (loss of 31 mass units) [16] [22]. Electrospray ionization typically produces both protonated molecular ions [M+H]⁺ at m/z 418 and sodium adducts [M+Na]⁺ at m/z 440 [16] [22].
Infrared spectroscopy displays characteristic absorption bands for the carbamate carbonyl (approximately 1720 cm⁻¹), carboxylic acid carbonyl (approximately 1690 cm⁻¹), and aromatic carbon-oxygen stretching of the methoxy group (approximately 1250 cm⁻¹) [15] [23]. These spectroscopic features provide reliable analytical markers for compound identification and purity assessment [15] [16].
Comparative analysis of fluorenylmethoxycarbonyl-D-phenylalanine(3-methoxy)-carboxylic acid with related derivatives reveals significant structure-activity relationships that influence both physical properties and synthetic utility [18] [4]. The methoxy substitution at the meta position introduces electron-donating characteristics that differentiate this compound from electron-withdrawing analogs such as the 3-chloro, 3-cyano, and 3-trifluoromethyl derivatives [24] [25] [26] [27].
| Compound | Molecular Weight | Substituent Effect | Optical Rotation | Key Characteristics |
|---|---|---|---|---|
| Fluorenylmethoxycarbonyl-D-phenylalanine | 387.44 g/mol | None (reference) | +38° to +42° | Standard protecting group |
| Fluorenylmethoxycarbonyl-D-phenylalanine(3-methoxy) | 417.45 g/mol | Electron-donating | +30 ± 3° | Enhanced lipophilicity |
| Fluorenylmethoxycarbonyl-D-phenylalanine(3-methyl) | 401.45 g/mol | Electron-donating | Not reported | Increased steric bulk |
| Fluorenylmethoxycarbonyl-D-phenylalanine(3-chloro) | 421.87 g/mol | Electron-withdrawing | Not reported | Enhanced polarity |
| Fluorenylmethoxycarbonyl-D-phenylalanine(3-cyano) | 412.40 g/mol | Strong electron-withdrawing | +36.5° | High polarity, π-π interactions |
The 3-methoxy derivative demonstrates intermediate lipophilicity compared to the unsubstituted parent compound and more lipophilic analogs such as the 3-trifluoromethyl derivative [26] [2]. This balance of hydrophobic and polar characteristics contributes to favorable solubility profiles in organic synthesis applications [3] [10]. The electron-donating nature of the methoxy group results in enhanced nucleophilicity of the aromatic ring, potentially influencing reactivity in electrophilic aromatic substitution reactions [4] [7].
Stereochemical analysis reveals that the D-configuration is consistently maintained across all derivatives, with optical rotation values providing sensitive indicators of substitution effects on the electronic environment around the chiral center [28] [3] [27]. The 3-methoxy derivative exhibits a slightly reduced optical rotation compared to the unsubstituted analog, suggesting electronic perturbation of the aromatic chromophore [3] [23].
Synthetic accessibility and coupling efficiency studies demonstrate that electron-donating substituents, including the 3-methoxy group, generally facilitate peptide bond formation compared to electron-withdrawing analogs [13] [18]. This enhanced reactivity is attributed to increased electron density at the carboxylic acid carbon, promoting nucleophilic attack during coupling reactions [17] [10]. The methoxy derivative also exhibits improved stability during storage compared to more reactive analogs, making it particularly suitable for automated synthesis applications [3] [14].